![molecular formula C13H13F3N2S B3120015 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 258353-09-2](/img/structure/B3120015.png)

4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups . For instance, trifluoromethylpyridines (TFMPs) are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications

Photodissociable Dimer Reduction Products

Dihydropyrimidine derivatives, including 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative, undergo reduction to form dimers which can be oxidized electrolytically or undergo photodissociation, highlighting their potential in electrochemical and photochemical applications (Wrona et al., 1975).

Synthesis for Pharmacological Applications

Synthesis of 2,6-dimethyl-5-phenyl-4-oxo-1,4-dihydropyrimidines and their applications as tranquilizers and antidepressants indicate the potential of dihydropyrimidine compounds in drug development (Védernikova et al., 2010).

Anticancer Activity

The synthesis of pyrazolone derivatives bearing dihydropyrimidine moieties and their screening against human tumor breast cancer cell lines showcases the anticancer potential of dihydropyrimidine-based compounds (Ghorab et al., 2014).

Structural and Characterization Studies

Studies on the synthesis and characterization of dihydropyrimidine derivatives provide insights into their structural properties and potential applications in material science and pharmaceuticals (Nagarajaiah & Begum, 2015).

Mimics of Calcium Channel Blockers

Research on carbamoyl-substituted dihydropyrimidines indicates their structural similarity to dihydropyridine calcium channel blockers, suggesting potential therapeutic applications (Ravikumar & Sridhar, 2005).

Antimicrobial Evaluation

Synthesis and evaluation of dihydropyrimidine-triazole hybrid compounds for their antimicrobial activity highlight the chemical versatility and potential biomedical applications of dihydropyrimidine derivatives (Gomha et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to target cyclin-a2 and cyclin-dependent kinase 2 in humans .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the specific interactions and resulting changes .

Biochemical Pathways

Given its potential targets, it may influence cell cycle regulation and other related pathways .

Result of Action

Given its potential targets, it may influence cell cycle regulation, potentially leading to effects on cell proliferation .

Properties

IUPAC Name |

6,6-dimethyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2S/c1-12(2)6-7-18(11(19)17-12)10-5-3-4-9(8-10)13(14,15)16/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIUOUBMCUOXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

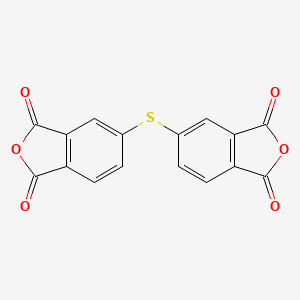

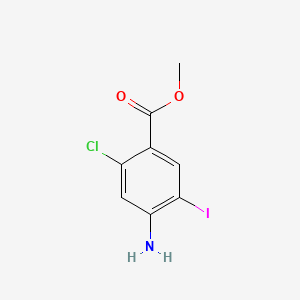

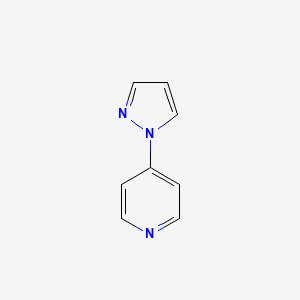

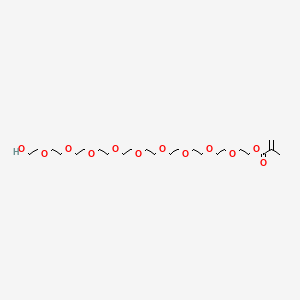

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)